molecular formula C18H21ClN2O3S B2872201 3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one CAS No. 1251704-37-6

3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one

Cat. No.: B2872201
CAS No.: 1251704-37-6
M. Wt: 380.89
InChI Key: GZQYDLQMADSWTJ-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one (CAS 1251704-37-6) is a chemical compound with a molecular formula of C18H21ClN2O3S and belongs to a class of pyridin-2(1H)-one derivatives documented in scientific patents . This specific structural class has been identified in research settings for its potential as a DOCK1 inhibitor . Compounds targeting the DOCK1 signaling pathway are of significant interest in biochemical and pharmacological research, particularly in the study of cell migration, cancer metastasis, and other diseases involving cytoskeletal reorganization . As a specialized research chemical, it serves as a valuable building block or probe for medicinal chemists and biologists investigating novel therapeutic targets. The compound features a sulfonamide group linked to an azepane ring, a structure often associated with influencing a compound's physicochemical properties and biological activity. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety protocols. For further details on its specific applications in scientific literature, please refer to relevant patent publications such as WO2016136985A1 .

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-1-[(4-chlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c19-16-9-7-15(8-10-16)14-20-11-5-6-17(18(20)22)25(23,24)21-12-3-1-2-4-13-21/h5-11H,1-4,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQYDLQMADSWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features an azepane ring, a sulfonyl group, a chloro-substituted benzyl moiety, and a pyridinone core. The unique structural arrangement allows for interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight373.87 g/mol
CAS Number1171034-39-1

3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one appears to exert its biological effects through specific interactions with enzymes and receptors. The sulfonyl group is particularly significant as it can form strong hydrogen bonds, enhancing binding affinity to target proteins.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation.
  • Receptors : It may modulate receptor activity, influencing signaling pathways associated with various physiological processes.

Anticancer Activity

Research indicates that compounds similar to 3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that related compounds can inhibit the growth of breast cancer cells with low toxicity to normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit moderate activity against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Neuroprotective Effects

There is emerging evidence suggesting potential neuroprotective effects. Compounds with similar structural motifs have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a possible application in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that related pyridinones showed IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating promising anticancer potential .
  • Mechanistic Studies : Molecular docking studies revealed favorable binding interactions with human protoporphyrinogen oxidase (hPPO), suggesting that similar compounds could serve as effective inhibitors .
  • Antimicrobial Testing : Compounds structurally related to 3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one demonstrated varying degrees of antibacterial activity, with some showing effectiveness against resistant strains.

Summary of Findings

Study TypeFindings
Cytotoxicity AssaysSignificant activity against cancer cells
Mechanistic StudiesInhibition of hPPO; docking studies support binding affinity
Antimicrobial TestingModerate activity against bacterial strains

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pyridin-2(1H)-one scaffold is highly versatile, with substitutions at positions 1, 3, and 5 significantly influencing activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Position 1 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Chlorobenzyl Azepan-1-ylsulfonyl ~409.9* Bulky sulfonamide, lipophilic azepane -
1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone (PHY0179471) Benzyl 4-Chlorobenzyl 325.79 Hydroxy group at C4, dual benzyl groups
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one (IGF-1R Inhibitor) - 1H-Benzoimidazol-2-yl - Aromatic heterocycle at C3
4-[(4-Chlorobenzyl)oxy]-1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Imidazo[1,2-a]pyridin-6-yl 4-Chlorobenzyloxy - Bicyclic substituent at N1
3-(4-Chlorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone Cycloheptyl 4-Chlorobenzyl 331.84 Cycloheptyl at N1, hydroxy at C4

*Estimated based on molecular formula (C₁₉H₂₂ClN₂O₃S).

Key Observations:

Position 1 Substitutions : The 4-chlorobenzyl group at N1 is shared with PHY0179471 and the MCHR1 antagonist in . This substituent likely contributes to hydrophobic interactions in receptor binding.

Position 3 Variations : The azepane sulfonyl group in the target compound is unique. Most analogs feature aryl, heteroaryl, or alkyl groups (e.g., benzyl, benzimidazolyl) at C3. Sulfonamides are less common but may improve solubility or target engagement .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (~409.9 g/mol) is heavier than analogs like PHY0179471 (325.79 g/mol) due to the azepane sulfonyl group.
  • Hydrogen-Bond Donors/Acceptors: The sulfonyl group provides two hydrogen-bond acceptors, contrasting with hydroxy-containing analogs (e.g., PHY0179471), which have additional donors .

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